molecular formula C23H18O5S B12207287 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12207287
M. Wt: 406.5 g/mol
InChI Key: KKEMEISYRZWFIL-HMAPJEAMSA-N
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Description

Systematic Name Derivation and Functional Group Analysis

The IUPAC name 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is derived through systematic analysis of its structural components. The parent framework consists of a benzo[3,4-b]furan core, a bicyclic system formed by the fusion of a benzene ring with a furan moiety at positions 3 and 4. Key functional groups include:

  • A 3-oxo group at position 3 of the benzofuran core, contributing to electron-withdrawing characteristics.
  • A 4-ethylphenylmethylene substituent at position 2, formed via a methylene bridge (-CH=) linking the benzofuran to a para-ethyl-substituted benzene ring.
  • A benzenesulfonate ester at position 6, characterized by a sulfonate group (-SO~3~-) bonded to a benzene ring.

The systematic naming follows IUPAC priorities, with the benzofuran core assigned the lowest possible numbers for substituents. The benzenesulfonate group is designated as a suffix due to its higher priority over the methylene-linked ethylphenyl group.

Comparative Analysis with Analogous Benzofuran Sulfonates

Structural analogs, such as 2-[(4-methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate and 2-[(3-bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate , highlight the impact of substituents on molecular properties:

Property 4-Ethylphenyl Derivative 4-Methylphenyl Analog 3-Bromophenyl Analog
Molecular Formula C~23~H~18~O~5~S C~22~H~16~O~5~S C~21~H~13~BrO~5~S
Molecular Weight 406.45 g/mol 392.4 g/mol 481.3 g/mol
Polarity Moderate Moderate High
Solubility Low in water Low in water Very low in water

The ethyl group enhances hydrophobic interactions compared to the methyl analog, while the bromine atom in the 3-bromophenyl derivative increases molecular weight and polarizability.

Crystallographic Characterization

X-ray Diffraction Studies of Molecular Packing

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2~1~/c*. Key unit cell parameters include:

Parameter Value
a 12.45 Å
b 7.89 Å
c 15.32 Å
β 102.5°
Volume 1456.7 ų

The benzofuran core adopts a planar conformation, while the 4-ethylphenyl group exhibits a dihedral angle of 38.2° relative to the benzofuran plane, minimizing steric hindrance.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal lattice is stabilized by:

  • C–H⋯O hydrogen bonds between the sulfonate oxygen (O3) and a furanic hydrogen (H2) at 2.41 Å.
  • π–π stacking between the benzofuran core and benzenesulfonate group, with a centroid-centroid distance of 3.72 Å.
  • Van der Waals interactions involving the ethyl group and adjacent aromatic rings.

These interactions create a layered molecular packing arrangement, enhancing thermal stability.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Molecular Geometry

DFT simulations at the B3LYP/6-311+G(d,p) level corroborate experimental bond lengths and angles:

Bond Calculated Length (Å) Experimental (XRD)
C2–C3 (furan) 1.457 1.452
S–O (sulfonate) 1.462 1.458
C=C (methylene) 1.338 1.341

The ethyl group induces slight distortion in the benzofuran core, increasing the C2–C3–C4 bond angle to 123.7° compared to 121.5° in the methyl analog.

Frontier Molecular Orbital Analysis

Frontier orbital energies calculated via DFT reveal:

Orbital Energy (eV)
HOMO -6.12
LUMO -1.89
Gap 4.23

The HOMO is localized on the benzofuran core and methylene bridge, while the LUMO resides primarily on the benzenesulfonate group. The narrower HOMO-LUMO gap (4.23 eV vs. 4.41 eV in the methyl analog) suggests enhanced reactivity toward electrophilic agents.

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C23H18O5S/c1-2-16-8-10-17(11-9-16)14-22-23(24)20-13-12-18(15-21(20)27-22)28-29(25,26)19-6-4-3-5-7-19/h3-15H,2H2,1H3/b22-14-

InChI Key

KKEMEISYRZWFIL-HMAPJEAMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Benzo[3,4-b]furan Core

The benzo[3,4-b]furan skeleton is typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or transition-metal-mediated annulation . Recent advancements highlight:

Rhodium-Catalyzed Annulation

A rhodium(III)-catalyzed C–H activation strategy enables the construction of benzofuran derivatives from salicylaldehydes and alkynes. For example:

  • Substrates : Salicylaldehyde derivatives and vinylene carbonate.

  • Conditions : CpRh catalyst, tetrachloroethane solvent, 80–100°C.

  • Mechanism : Sequential C–H activation, migratory insertion, and cyclization (Figure 1).

Lewis Acid-Promoted Cyclization

Scandium triflate catalyzes the [4 + 1] cycloaddition between ortho-quinone methides and isocyanides to form aminobenzofurans, adaptable for non-amino variants.

Introduction of the (4-Ethylphenyl)methylene Group

The ethylphenyl moiety is introduced via Knoevenagel condensation or Friedel-Crafts alkylation :

Knoevenagel Condensation

  • Reactants : 3-Oxobenzo[3,4-b]furan-6-ol and 4-ethylbenzaldehyde.

  • Conditions : Piperidine catalyst, ethanol reflux, 12–24 hours.

  • Yield : 65–78% (estimated from analogous reactions).

Friedel-Crafts Alkylation

  • Electrophile : 4-Ethylbenzyl chloride.

  • Catalyst : Aluminum chloride (AlCl₃) in dichloromethane.

Sulfonate Esterification at Position 6

The final step involves sulfonation of the phenolic oxygen using benzenesulfonyl chloride:

Reaction Parameters

  • Base : Pyridine or triethylamine to scavenge HCl.

  • Solvent : Dichloromethane or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85% (reported for analogous sulfonates).

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepOptimal SolventTemperature RangeYield Improvement
Benzo[3,4-b]furan formationTetrachloroethane80–100°C15% (vs. DCM)
Knoevenagel condensationEthanolReflux22% (vs. MeCN)
SulfonationDichloromethane0°C → RT10% (vs. THF)

Catalytic Systems

  • Rhodium catalysts : Enhance regioselectivity in annulation but require inert atmospheres.

  • Scandium triflate : Enables milder conditions (room temperature) for cyclization.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, furan H), 7.89–7.43 (m, 9H, aromatic H), 2.68 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >95% purity using C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

Challenges and Alternative Approaches

Byproduct Formation

  • Diastereomerization : Observed during Knoevenagel condensation due to E/Z isomerism.

  • Mitigation : Use of bulky bases (e.g., DBU) reduces side reactions.

Green Chemistry Alternatives

  • Catalyst-free cyclization : Achieved via microwave-assisted reactions, reducing metal contamination.

  • Solvent-free sulfonation : Reported for related sulfonates using ball milling.

Industrial and Research Applications

  • Pharmaceutical intermediate : Analogous sulfonates show TNF-α inhibition.

  • Materials science : Benzo[3,4-b]furan derivatives exhibit luminescent properties .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exhibits several significant biological activities:

1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. The mechanism likely involves the inhibition of specific enzymes or receptors critical for microbial growth and survival, leading to apoptosis or cell death in susceptible organisms.

2. Anticancer Potential
The compound has been investigated for its anticancer properties. It appears to interact with cellular pathways that regulate apoptosis in cancer cells. Such interactions may involve binding to specific molecular targets, altering their activity and leading to reduced proliferation of cancerous cells.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 25 μM, suggesting potential for development into an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers compared to control groups. Further studies are warranted to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These analogs share partial structural motifs, such as benzofuran backbones and substituted phenethylamine groups, but differ in functional groups and pharmacological profiles.

Table 1: Key Structural and Regulatory Differences

Compound Name Core Structure Substituents Regulatory Status (UK) Pharmacological Notes
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate Benzo[3,4-b]furan - 4-Ethylphenylmethylene
- 3-Oxo group
- Benzenesulfonate ester
Not listed in Unknown activity; potential synthetic intermediate
2-(5-Methoxy-2-methyl-2,3-dihydrobenzo[β]furan-6-yl)-1-methylethylamine Dihydrobenzo[β]furan - 5-Methoxy
- 2-Methyl
- Methylethylamine
Class A () Psychoactive; stimulant or hallucinogenic properties
2-(alpha-Methyl-3,4-methylenedioxyphenethylamino)ethanol Phenethylamine - Methylenedioxy
- Ethanolamine
Class A () Analog of MDMA-like compounds; serotonergic effects

Key Observations:

Structural Variations: The target compound’s benzenesulfonate ester and 3-oxo group distinguish it from the dihydrobenzo[β]furan derivatives in , which feature methoxy and methyl groups. Sulfonate esters are typically more polar and may influence metabolic stability compared to amine or methoxy substituents. Unlike the methylenedioxy phenethylamine analogs (e.g., MDMA derivatives), the target compound lacks a primary amine group, reducing its likelihood of interacting with monoamine transporters .

Pharmacological Inference: The benzenesulfonate group may enhance the compound’s solubility or act as a leaving group in synthetic pathways, but its lack of an amine moiety likely limits direct receptor interactions. In contrast, the regulated analogs’ amine groups facilitate binding to serotonin, dopamine, or norepinephrine receptors .

Biological Activity

2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines a benzenesulfonate group with a benzofuran core, making it a candidate for various pharmacological applications.

Molecular Characteristics

  • Molecular Formula : C23H18O6S
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 929505-31-7

Antimicrobial Properties

Research indicates that 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exhibits significant antimicrobial activity. The compound interacts with microbial enzymes and receptors, leading to inhibition of growth in various bacterial strains. Studies have shown that derivatives of benzofuran compounds can enhance antimicrobial effects when combined with other pharmacophores, suggesting a synergistic mechanism of action.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Notably, it has demonstrated cytotoxicity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa). The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which contribute to cancer cell death.

The biological activity of this compound is attributed to its ability to bind to specific targets within cells, such as enzymes involved in metabolic pathways and receptors that regulate cell proliferation. This binding alters the activity of these targets, leading to significant biological effects:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Blocking microbial growth by inhibiting essential enzymes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonateIndole moietyAntiviral, anticancerEnhanced receptor binding
6-Methoxy-2-(4-methoxyphenyl)benzo[b]furanMethoxy groupsAntimicrobialLacks benzenesulfonate group
3-Oxobenzo[3,4-b]furan derivativesBenzofuran coreVaries widelyDifferent substituents lead to varied activities

The presence of the ethoxyphenyl group and the specific arrangement of functional groups in this compound contribute to its distinct biological profile compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives, including those similar to 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate:

  • Antitumor Activity : A study highlighted that certain benzofuroxan derivatives exhibit high cytotoxicity against various cancer cell lines due to their ability to induce DNA damage through single and double-strand breaks. This suggests potential for developing targeted antitumor agents based on structural modifications of the benzofuran core.
  • Synergistic Effects : Research indicates that combining two pharmacophores within a single molecule can lead to enhanced biological activity. For instance, hybrid systems combining phenolic compounds with benzofuroxan structures showed improved antimicrobial and anticancer effects.

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